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Compound Name:
4-Chloro-7-

(trifluoromethyl)quinazoline

Cat. No.: B096011 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold, a fused heterocycle of benzene and pyrimidine rings, has emerged as

a "privileged structure" in medicinal chemistry. Its derivatives have demonstrated a remarkable

breadth of pharmacological activities, leading to the development of several clinically

successful drugs and a robust pipeline of promising therapeutic candidates. This technical

guide provides an in-depth exploration of the potential therapeutic applications of quinazoline

derivatives, focusing on their anticancer, antimicrobial, anti-inflammatory, and central nervous

system (CNS) activities.

Anticancer Applications
Quinazoline derivatives have made their most significant impact in oncology, primarily as

inhibitors of protein kinases that are crucial for cancer cell proliferation, survival, and

angiogenesis. Several FDA-approved drugs underscore the therapeutic value of this chemical

class in treating various malignancies.[1][2]

Mechanism of Action: Kinase Inhibition
The predominant mechanism by which quinazoline derivatives exert their anticancer effects is

through the competitive inhibition of adenosine triphosphate (ATP) binding to the catalytic

domain of receptor tyrosine kinases (RTKs).[3] This blockade disrupts downstream signaling

cascades essential for tumor growth and progression. Key RTKs targeted by quinazoline-based
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drugs include the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth

Factor Receptor (VEGFR), and Human Epidermal Growth Factor Receptor 2 (HER2).[1][3]

FDA-Approved Quinazoline Anticancer Drugs
A number of quinazoline derivatives have received FDA approval for the treatment of specific

cancers:

Gefitinib (Iressa®): Approved in 2003, gefitinib is a selective inhibitor of EGFR tyrosine

kinase and is used in the treatment of non-small-cell lung cancer (NSCLC) patients with

specific EGFR mutations.[1][3]

Erlotinib (Tarceva®): Another EGFR tyrosine kinase inhibitor, erlotinib, was approved in 2004

for the treatment of advanced or metastatic NSCLC and in combination with gemcitabine for

pancreatic cancer.[1][3]

Lapatinib (Tykerb®): A dual inhibitor of both EGFR and HER2, lapatinib was approved in

2007 for the treatment of HER2-positive advanced or metastatic breast cancer.[1][3]

Vandetanib (Caprelsa®): This multi-kinase inhibitor targets VEGFR, EGFR, and the RET

(Rearranged during Transfection) tyrosine kinase. It is approved for the treatment of

symptomatic or progressive medullary thyroid cancer.

Afatinib (Gilotrif®): An irreversible inhibitor of the ErbB family of receptors (including EGFR,

HER2, and HER4), afatinib is used to treat metastatic NSCLC with specific EGFR mutations.

[1]

Quantitative Data: In Vitro Cytotoxicity
The following table summarizes the in vitro cytotoxic activity of various quinazoline derivatives

against a panel of human cancer cell lines, presented as IC50 values (the concentration

required to inhibit 50% of cell growth).
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Compound/Derivati
ve

Target Cancer Cell
Line

IC50 (µM) Reference

Gefitinib A549 (Lung) >10 [1]

Erlotinib NCI-H460 (Lung) 1.83 [1]

Lapatinib BT-474 (Breast) 0.18 [1]

Quinazoline-Schiff

base 1
MCF-7 (Breast) 6.246 [4]

Quinazoline-Schiff

base 2
MCF-7 (Breast) 5.910 [4]

Quinazolinone-1,2,3-

triazole (4-Isopropyl)
MCF-7 (Breast) 10.16 [4]

Quinazolinone-1,2,3-

triazole (2-Bromo)
MCF-7 (Breast) 11.23 [4]

Quinazoline-

sulfonamide 4d
MCF-7 (Breast) 2.5 [4]

Quinazoline-

sulfonamide 4f
MCF-7 (Breast) 5.0 [4]

6,8-dibromo-

4(3H)quinazolinone

XIIIb

MCF-7 (Breast) 1.7 (µg/mL) [4]

Signaling Pathway Visualization
The following diagram illustrates the EGFR signaling pathway and the point of inhibition by 4-

anilinoquinazoline derivatives.
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EGFR Signaling Pathway Inhibition

Antimicrobial Applications
The emergence of multidrug-resistant pathogens has created an urgent need for novel

antimicrobial agents. Quinazoline derivatives have demonstrated promising activity against a

broad spectrum of bacteria and fungi, making them an attractive scaffold for the development

of new anti-infective drugs.[5]

Mechanism of Action
The antimicrobial mechanisms of quinazoline derivatives are diverse. Some have been shown

to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication,

leading to bacterial cell death.[6] Others are thought to disrupt cell wall synthesis or interfere

with other critical metabolic pathways. Structure-activity relationship (SAR) studies have

indicated that substitutions at positions 2, 3, 6, and 8 of the quinazoline ring, as well as the

presence of a substituted aromatic ring at position 3, are crucial for enhancing antimicrobial

activity.[5]

Quantitative Data: Minimum Inhibitory Concentration
(MIC)
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The following table presents the Minimum Inhibitory Concentration (MIC) values of various

quinazoline derivatives against selected microbial strains.

Compound/Derivati
ve

Microbial Strain MIC (µg/mL) Reference

Indolo[1,2-

c]quinazoline
S. aureus 2.5 [7]

Indolo[1,2-

c]quinazoline
E. coli 5.0 [7]

Imidazo[1,2-

c]quinazoline 8ga
E. coli 4 [7]

Imidazo[1,2-

c]quinazoline 8gc
S. aureus 8 [7]

Imidazo[1,2-

c]quinazoline 8gd
P. putida 4 [7]

Pyrazole analogue 5b S. aureus 1.95 [8]

Pyrazole analogue 5b K. pneumoniae 0.98 [8]

Pyrazole analogue 5b P. aeruginosa 0.49 [8]

Pyrrolidine derivative

16
S. aureus 0.5 (mg/ml) [9]

Pyrrolidine derivative

20
B. subtilis 0.5 (mg/ml) [9]

Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the synthesis and antimicrobial

screening of quinazoline derivatives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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